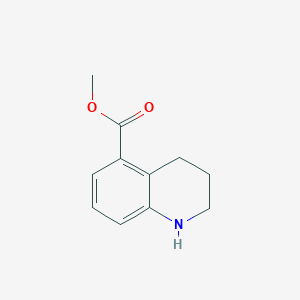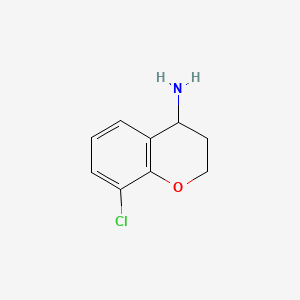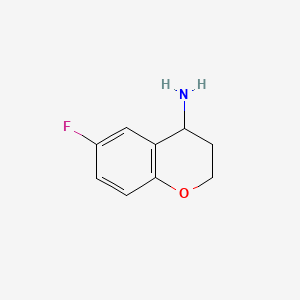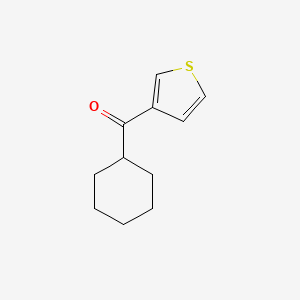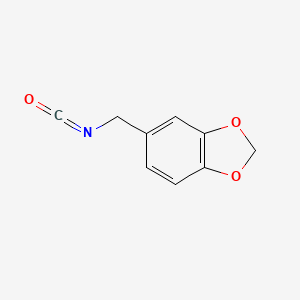
5-(isocyanatomethyl)-2H-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Isocyanate compounds, such as “5-(isocyanatomethyl)-2H-1,3-benzodioxole”, are widely used in the synthesis of polyurethanes (PUs), which are key players in the plastics industry . Here’s a brief overview:
1. Field: Organic Synthesis Isocyanate compounds are used in organic synthesis, particularly in the production of polyurethanes .
2. Application Polyurethanes are versatile polymers widely used in a broad range of applications, such as protective coatings, adhesives, and insulation, in automotive and construction industries .
3. Methods of Application The synthesis of polyurethanes involves the reaction of an isocyanate compound with a polyol (a molecule with multiple hydroxyl groups) in the presence of a catalyst and other additives .
4. Results or Outcomes The properties of the resulting polyurethane can be tailored by choosing different isocyanates and polyols. Polyurethanes are known for their excellent mechanical, chemical, and physical properties, mainly abrasion resistance, durability, and tensile strength .
1. Field: Coatings Isocyanate compounds are used in the production of coatings that are resistant to abrasion and degradation from ultraviolet light .
2. Application These coatings are particularly desirable in industries that require durable and long-lasting finishes, such as the automotive and aerospace industries .
3. Methods of Application The coatings are typically applied using a spray gun or a roller. The isocyanate compound reacts with a polyol to form a polyurethane coating .
4. Results or Outcomes The resulting coatings are highly resistant to abrasion and UV light, which makes them ideal for outdoor applications. They also have excellent adhesion properties .
5. Field: Adhesives and Sealants Isocyanate compounds are also used in the production of adhesives and sealants .
6. Application These adhesives and sealants are used in a variety of industries, including construction, automotive, and packaging .
7. Methods of Application The isocyanate compound is mixed with a polyol and other additives to form an adhesive or sealant. The mixture is then applied to the surfaces to be bonded .
8. Results or Outcomes The resulting adhesives and sealants have excellent bonding strength and durability. They are also resistant to moisture, chemicals, and temperature changes .
1. Field: Medical Devices Isocyanate compounds are used in the production of medical devices .
2. Application These devices include catheters, surgical drapes, wound dressings, and drug delivery devices .
3. Methods of Application The isocyanate compound is reacted with a polyol to form a polyurethane, which is then molded into the desired shape .
4. Results or Outcomes The resulting medical devices are biocompatible, durable, and flexible .
5. Field: Flooring and Roofing Isocyanate compounds are also used in the production of coatings for flooring and roofing .
6. Application These coatings are used to provide a durable and weather-resistant surface .
7. Methods of Application The coatings are typically applied using a spray gun or a roller. The isocyanate compound reacts with a polyol to form a polyurethane coating .
8. Results or Outcomes The resulting coatings are highly resistant to abrasion, UV light, and weather, which makes them ideal for outdoor applications .
Safety And Hazards
特性
IUPAC Name |
5-(isocyanatomethyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-5-10-4-7-1-2-8-9(3-7)13-6-12-8/h1-3H,4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUNOJGBBOBVDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579769 |
Source


|
| Record name | 5-(Isocyanatomethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(isocyanatomethyl)-2H-1,3-benzodioxole | |
CAS RN |
71217-46-4 |
Source


|
| Record name | 5-(Isocyanatomethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

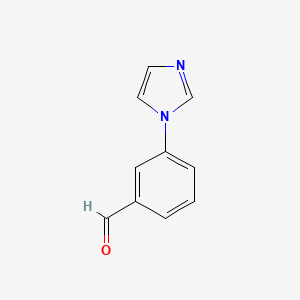
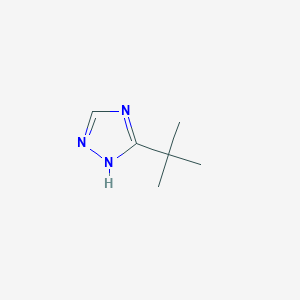
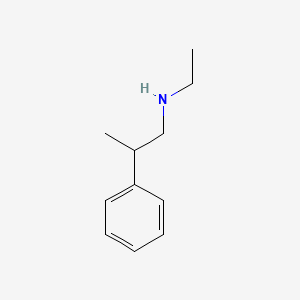
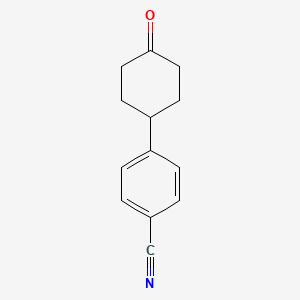
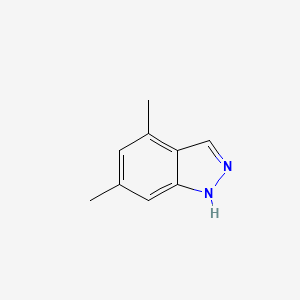
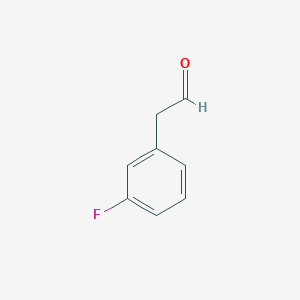
![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)
